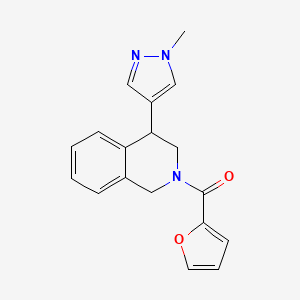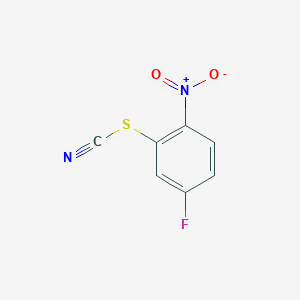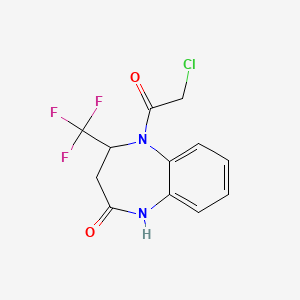![molecular formula C14H15N3OS B2627311 2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile CAS No. 477862-15-0](/img/structure/B2627311.png)
2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile is a chemical compound that features a 1,3,4-oxadiazole ring substituted with a tert-butylphenyl group and a sulfanyl acetonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the tert-butylphenyl group: This step often involves the use of tert-butylphenyl hydrazine or a similar reagent.
Attachment of the sulfanyl acetonitrile moiety: This can be done through nucleophilic substitution reactions where a suitable leaving group is replaced by the sulfanyl acetonitrile group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The oxadiazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Depending on the substituent introduced, a variety of functionalized oxadiazole derivatives can be obtained.
科学研究应用
2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic light-emitting diodes (OLEDs).
作用机制
The mechanism of action of 2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile depends on its application:
Pharmacological: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Materials Science: In OLEDs, it can function as an electron transport material, facilitating the movement of electrons within the device.
相似化合物的比较
Similar Compounds
2-(4-Tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Another oxadiazole derivative with similar structural features.
2-(4-Tert-butylphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole: Differing by the presence of a methyl group instead of a biphenyl group.
Uniqueness
2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile is unique due to the presence of both a sulfanyl group and a nitrile group, which can impart distinct chemical reactivity and potential biological activity compared to other oxadiazole derivatives.
This compound’s combination of structural features makes it a versatile candidate for various applications, distinguishing it from other similar compounds.
属性
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-14(2,3)11-6-4-10(5-7-11)12-16-17-13(18-12)19-9-8-15/h4-7H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMOPZUOGQHISM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]prop-2-enamide](/img/structure/B2627233.png)
![2-rac-[(3aR,7aS)-1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl]acetic acid, cis](/img/structure/B2627234.png)
![N-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)prop-2-enamide](/img/structure/B2627235.png)

![2-(3,5-Dimethylisoxazol-4-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2627238.png)
![4-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2627239.png)

![N-[[4-(4-Methylpiperazine-1-carbonyl)phenyl]methyl]but-2-ynamide](/img/structure/B2627244.png)

![2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2627248.png)
![3-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B2627250.png)
